molecular formula C10H9BrN2O3 B7937117 3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide

3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B7937117
M. Wt: 285.09 g/mol
InChI Key: TUYJWFYQVFMURH-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a prop-2-en-1-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Nitration: The starting material, 3-bromoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position, forming 3-bromo-5-nitroaniline.

    Acylation: The 3-bromo-5-nitroaniline is then acylated with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The prop-2-en-1-yl group can undergo oxidation to form corresponding epoxides or diols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Major Products

    Reduction: 3-Bromo-5-amino-N-(prop-2-en-1-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Epoxides or diols derived from the prop-2-en-1-yl group.

Scientific Research Applications

3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the bromine atom and prop-2-en-1-yl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitrobenzamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.

    3-Bromo-5-nitro-N-methylbenzamide:

    3-Bromo-5-nitro-N-(prop-2-yn-1-yl)benzamide: Contains a prop-2-yn-1-yl group, which introduces additional reactivity due to the presence of a triple bond.

Uniqueness

3-Bromo-5-nitro-N-(prop-2-en-1-yl)benzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the prop-2-en-1-yl group offers opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-5-nitro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h2,4-6H,1,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYJWFYQVFMURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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